3-(Hydroxymethyl)isonicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUDRYLGFDXERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482490 | |
| Record name | 3-(HYDROXYMETHYL)ISONICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58553-51-8 | |
| Record name | 3-(HYDROXYMETHYL)ISONICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Hydroxymethyl Isonicotinonitrile and Analogues
Chemo-Selective Synthetic Pathways to the Core Structure
The selective introduction of functional groups onto the pyridine (B92270) ring is a formidable task due to the inherent electronic properties of the heterocycle, which can deactivate it towards certain reactions and lead to issues with regioselectivity. acs.orgacs.org This section details targeted strategies for constructing the 3-(hydroxymethyl)isonicotinonitrile core.
Direct Hydroxymethylation Strategies on Isonicotinonitrile Precursors
The direct C-H functionalization of pyridine derivatives represents an ideal synthetic route in terms of atom economy. Recent advancements have demonstrated the potential for direct introduction of hydroxyl and hydroxymethyl groups at the C3 position of the pyridine ring, a traditionally challenging position to functionalize directly.
One innovative approach involves the photochemical valence isomerization of pyridine N-oxides. This method allows for the formal C3 selective hydroxylation of pyridines. acs.orgacs.org While this yields a hydroxyl group rather than a hydroxymethyl group, it is a significant step towards direct C3 functionalization. The reaction proceeds under metal-free conditions and demonstrates compatibility with a wide range of functional groups. acs.orgacs.org
More directly relevant is the visible light-induced hydroxymethylation of pyridine N-oxides. This method provides a direct pathway to introduce a hydroxymethyl group onto the pyridine ring, offering a novel strategy for the synthesis of molecules like this compound from an isonicotinonitrile N-oxide precursor. acs.org
Table 1: C3-Selective Functionalization of Pyridine N-Oxides
| Precursor | Reaction | Functional Group Introduced | Key Features | Reference |
|---|---|---|---|---|
| Pyridine N-Oxides | Photochemical Valence Isomerization | Hydroxyl (-OH) | Metal-free, C3-selective | acs.orgacs.org |
Cyclization and Ring-Forming Approaches for Pyridine Scaffold Construction
Building the pyridine ring from acyclic precursors is a fundamental and versatile strategy. Various cyclization methods can be employed to construct the specific substitution pattern of this compound.
One potential pathway involves the synthesis of pyridine dicarbonitriles. For instance, a one-pot multicomponent reaction of aryl aldehydes, malononitrile, and a sulfur nucleophile, catalyzed by a recyclable nano-catalyst, can yield highly substituted pyridine dicarbonitriles. researchgate.net A subsequent selective reduction of the nitrile group at the 3-position would be required to yield the target molecule.
Acid-promoted cyclization of oxime intermediates derived from 5-acetal-1-carbonyl compounds offers another route to substituted pyridines. This method is operationally simple and utilizes inexpensive reagents. clockss.org By carefully choosing the starting materials, it is conceivable to construct a pyridine ring bearing the necessary functional groups or their precursors.
Transformation of Existing Functional Groups to Yield the Hydroxymethyl and Nitrile Moieties
A common and practical approach to synthesizing complex molecules is the modification of existing, more readily available starting materials. For this compound, this could involve the transformation of other functional groups on the pyridine ring.
A pertinent example is the synthesis of 3-pyridinemethanol (B1662793) from either ethyl nicotinate (B505614) or 3-cyanopyridine (B1664610). chemicalbook.com The reduction of the ester or nitrile group at the 3-position to a hydroxymethyl group is a well-established transformation. This strategy highlights the feasibility of obtaining the hydroxymethyl moiety.
Another relevant method is the reduction of pyridine dicarboxylates. For example, pyridine-3,4-dicarboxylates can be reduced with sodium borohydride (B1222165) to yield the corresponding diols. By starting with pyridine-3,4-dicarbonitrile, a selective reduction of one nitrile group to a hydroxymethyl group while retaining the other would be a direct, albeit challenging, route. Alternatively, conversion of both nitriles to carboxylic acids or esters, followed by a selective reduction of the ester at the 3-position, could be a viable multi-step strategy.
Table 2: Synthesis of 3-Hydroxymethyl Pyridine Derivatives via Functional Group Transformation
| Starting Material | Reagents/Reaction | Product | Key Transformation | Reference |
|---|---|---|---|---|
| Ethyl nicotinate | Reduction | 3-Pyridinemethanol | Ester to alcohol | chemicalbook.com |
| 3-Cyanopyridine | Reduction | 3-Pyridinemethanol | Nitrile to alcohol | chemicalbook.com |
Modern Catalytic Approaches in Compound Synthesis
Transition-metal catalysis has revolutionized the synthesis of functionalized heterocycles, offering efficient and selective methods for C-C and C-X bond formation.
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
Palladium catalysis is a powerful tool for the functionalization of pyridine rings. Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allow for the introduction of a wide variety of substituents. While direct palladium-catalyzed hydroxymethylation is not a standard reaction, these cross-coupling methods can be used to introduce precursors that can then be converted to the hydroxymethyl group. For instance, a vinyl or allyl group could be introduced via a cross-coupling reaction and subsequently transformed into a hydroxymethyl group through oxidation and reduction steps.
Furthermore, palladium-catalyzed C-H functionalization of pyridine N-oxides has been shown to be highly effective for introducing alkenyl and aryl groups at the ortho position (C2). cymitquimica.com While not directly applicable to the C3 position, these advancements in C-H activation pave the way for the development of new catalytic systems with altered regioselectivity.
Copper-Mediated Synthetic Transformations in Isonicotinonitrile Chemistry
Copper-based catalysts offer a complementary and often more cost-effective alternative to palladium. Copper-mediated reactions have been successfully employed in the synthesis and functionalization of pyridine derivatives.
A notable example is the copper-catalyzed [3+3] annulation of ketones with oxime acetates to synthesize diverse pyridines. nih.gov This strategy allows for the construction of the pyridine core with a variety of substitution patterns.
Copper-mediated Chan-Lam coupling has been utilized to prepare N-alkenyl-α,β-unsaturated nitrones, which can then undergo thermal rearrangement to form tri- and tetrasubstituted pyridines. acs.orgresearchgate.net This modular approach could potentially be adapted to construct the this compound scaffold by using appropriately functionalized starting materials.
Additionally, copper-mediated three-component coupling reactions of boronic acids, amines, and carbon disulfide have been developed, showcasing the versatility of copper in facilitating complex transformations. acs.org The principles of these reactions could inspire new strategies for the synthesis of functionalized isonicotinonitriles.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isonicotinonitrile |
| Pyridine-3,4-dicarbonitrile |
| 3-Pyridinemethanol |
| Ethyl nicotinate |
| 3-Cyanopyridine |
| Pyridine-3,4-dicarboxylate |
| N-alkenyl-α,β-unsaturated nitrones |
| 5-acetal-1-carbonyl compounds |
Biocatalytic and Enzymatic Routes for Enantioselective Synthesis
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high chemo-, regio-, and enantioselectivity for the transformation of synthetic chemicals under mild conditions. nih.govnih.gov The application of enzymes for producing chiral intermediates is particularly valuable in the pharmaceutical industry. nih.gov For the enantioselective synthesis of chiral pyridinemethanols, including analogues of this compound, enzymatic strategies provide a promising alternative to traditional chemical methods. nih.govcolab.ws
The key biocatalytic approach for producing enantiomerically pure alcohols is the asymmetric reduction of a corresponding prochiral ketone or aldehyde. nih.gov This transformation is often accomplished using alcohol dehydrogenases (ADHs), which have been successfully engineered through directed evolution to accept a wide range of substrates, including bulky and poly-functionalized molecules. nih.gov
A potential biocatalytic route to enantiopure (S)- or (R)-3-(hydroxymethyl)isonicotinonitrile would involve the asymmetric reduction of a precursor like 3-formylisonicotinonitrile. The process would utilize a specifically engineered ADH and a cofactor recycling system, as illustrated in the synthesis of other chiral alcohols like the intermediate for the anti-asthmatic agent montelukast. nih.gov
Another established enzymatic method is the kinetic resolution of a racemic alcohol. nih.gov Lipases are commonly used for the enantioselective acylation of one enantiomer in a racemic mixture, allowing for the separation of the acylated alcohol from the unreacted enantiomer. This strategy could be applied to a racemic mixture of this compound to isolate a single enantiomer.
The development of chemoenzymatic processes, which combine chemical and enzymatic steps, allows for the synthesis of complex chiral molecules. uni-bayreuth.de For instance, a chemical synthesis could be used to produce the precursor aldehyde, followed by a highly selective enzymatic reduction to yield the final chiral alcohol. The discovery and application of new chemoenzymatic methods are essential for the efficient production of a wide array of bioactive compounds. uni-bayreuth.de
Table 1: Overview of Potential Enzymatic Strategies
| Strategy | Enzyme Class | Precursor | Key Advantage |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 3-Formylisonicotinonitrile | Direct synthesis of a single enantiomer with high purity. nih.gov |
| Kinetic Resolution | Lipase | Racemic this compound | Separation of enantiomers from a racemic mixture. nih.gov |
| Chemoenzymatic Cascade | Various (e.g., ADH, Lyase) | Simpler starting materials | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. nih.govuni-bayreuth.de |
This table is generated based on established enzymatic principles and their potential application to the target molecule.
Electrophotocatalytic and Photoredox-Initiated Syntheses of Pyridinemethanols
Visible-light photoredox catalysis has become a transformative tool in modern organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions. nih.govsci-hub.se This approach offers a sustainable alternative to many traditional transition-metal-catalyzed reactions. sci-hub.se These methods are highly valuable for the functionalization of heteroaromatic compounds like pyridine. nih.gov
One powerful strategy involves the photoredox-mediated generation of pyridinyl radicals from pyridinium (B92312) ions. acs.org This allows for novel C-H functionalization pathways with distinct regioselectivity compared to classical methods like the Minisci reaction. acs.org For the synthesis of this compound analogues, a potential route could involve the direct C-H hydroxymethylation of the isonicotinonitrile core using a suitable radical precursor under photoredox conditions. The ability of these reactions to tolerate sensitive functional groups like nitriles makes them particularly suitable for this target. nih.gov
Dual catalytic systems, combining photoredox catalysis with another catalytic cycle (e.g., nickel), have expanded the scope of cross-coupling reactions, allowing for the formation of C(sp²)–C(sp³) bonds under mild conditions. nih.gov This could be envisioned for coupling a hydroxymethyl equivalent to a functionalized pyridine ring.
Electrochemical synthesis offers another green and powerful alternative for driving chemical transformations. nih.gov Electroreductive strategies can be employed for the C-H carboxylation of pyridines using CO2, which could then be further reduced to the hydroxymethyl group. nih.gov More directly, the electrocatalytic reduction of a pyridine-3-carbaldehyde derivative to the corresponding pyridinemethanol is a feasible approach. Such methods often proceed at room temperature and can offer high selectivity. nih.gov The combination of electrocatalysis with pyridine as a co-catalyst has been shown to facilitate the reduction of CO2 to methanol, highlighting the role of the pyridine ring in mediating electron and proton transfer processes. osti.govresearchgate.net
Table 2: Advanced Catalytic Strategies for Pyridinemethanol Synthesis
| Method | Catalyst Type | Potential Application | Key Features |
| Photoredox Catalysis | Organic Dyes / Metal Polypyridyl Complexes | C-H Hydroxymethylation of Isonicotinonitrile | Mild reaction conditions, high functional group tolerance, generation of radical intermediates. nih.govsci-hub.se |
| Electrocatalysis | Metal Complexes (e.g., Re, Cu) / Electrodes | Reduction of 3-Formylisonicotinonitrile | Driven by electricity, potential for high selectivity at room temperature. nih.govnih.gov |
| Dual Catalysis | Photoredox + Nickel Catalysts | Cross-coupling of a hydroxymethyl synthon | Forms challenging C(sp²)–C(sp³) bonds under mild conditions. nih.gov |
| Photoalkylation | Acidic Methanol | Direct methylation of the pyridine ring | Utilizes simple and abundant reagents. rsc.org |
This table outlines potential applications of advanced catalytic methods for synthesizing the target compound based on documented reactions of pyridines and related substrates.
Sustainable and Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles is a central goal in modern chemical synthesis, aiming to design products and processes that minimize the use and generation of hazardous substances. sci-hub.se The synthesis of pyridine derivatives, including this compound, can be significantly improved by adhering to these principles.
The twelve principles of green chemistry provide a framework for sustainable design, focusing on areas such as waste prevention, atom economy, use of safer solvents, and energy efficiency. acs.org
Key Green Chemistry Principles in Pyridine Synthesis:
Waste Prevention: Designing synthetic routes that generate minimal waste is preferable to treating waste after it has been created. acs.org One-pot multicomponent reactions are a prime example of this principle in action for pyridine synthesis.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cycloaddition reactions, for instance, can offer high atom economy.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with greener alternatives like water or ethanol. nih.gov Many modern catalytic methods, including biocatalysis and some photoredox reactions, are compatible with environmentally benign solvents. nih.gov
Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org Photoredox and electrochemical methods often operate under mild conditions, reducing the energy footprint compared to traditional high-temperature reactions. nih.govsci-hub.se
Catalysis: The use of catalytic reagents (including enzymes) is superior to stoichiometric reagents. nih.gov Catalysts are used in small amounts and can be recycled, reducing waste and improving efficiency. The enzymatic, photoredox, and electrocatalytic methods discussed are all examples of this principle.
Recent research in pyridine synthesis has emphasized the development of green protocols, such as microwave-assisted synthesis and the use of green catalysts and solvents, to create novel derivatives in a more sustainable manner. nih.gov By consciously applying these principles, the synthesis of this compound can be made more efficient, safer, and environmentally friendly.
Chemical Reactivity and Transformation Mechanisms of 3 Hydroxymethyl Isonicotinonitrile
Reactions Involving the Hydroxymethyl Functional Group
The primary alcohol functionality is a key site for transformations such as oxidation, derivatization through ester and ether linkages, and nucleophilic substitution after appropriate activation.
The primary alcohol of 3-(hydroxymethyl)isonicotinonitrile can be selectively oxidized to yield either the corresponding aldehyde, 3-formylisonicotinonitrile, or the carboxylic acid, 3-carboxyisonicotinonitrile (also known as 4-cyano-3-pyridinecarboxylic acid). The choice of oxidizing agent is critical to achieving the desired product.
Milder oxidizing agents are required for the selective oxidation to the aldehyde, preventing overoxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC) are commonly employed for this purpose. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will typically oxidize the primary alcohol directly to the carboxylic acid.
| Oxidizing Agent | Product | Product Name |
| Pyridinium Chlorochromate (PCC) | 3-Formylisonicotinonitrile | Aldehyde |
| Manganese Dioxide (MnO₂) | 3-Formylisonicotinonitrile | Aldehyde |
| Potassium Permanganate (KMnO₄) | 3-Carboxyisonicotinonitrile | Carboxylic Acid |
| Chromium Trioxide (CrO₃) | 3-Carboxyisonicotinonitrile | Carboxylic Acid |
The hydroxyl group can be readily converted into ester or ether derivatives, which is a common strategy for modifying the molecule's properties or for installing protecting groups.
Esterification: The most common method for converting this compound to its corresponding esters is the Fischer esterification. This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid. The reaction is an equilibrium process, and water is often removed to drive the reaction toward the ester product. masterorganicchemistry.comgoogle.comwikipedia.org The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. wikipedia.org
Etherification: The Williamson ether synthesis is a widely used method for preparing ethers from alcohols. masterorganicchemistry.comwikipedia.org This two-step process first involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide (or other substrate with a good leaving group, like a tosylate) to form the ether. masterorganicchemistry.comwikipedia.orgkhanacademy.org
| Reaction | Reagents | Product Type |
| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |
The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. This "activation" is a crucial first step before substitution can occur. youtube.comunco.edu
A common activation strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate group (-OTs). masterorganicchemistry.comnih.gov The tosylate is an excellent leaving group because its negative charge is stabilized by resonance.
Once activated, the carbon of the CH₂-OTs group becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles via an SN2 mechanism. acsgcipr.orgpearson.com This two-step sequence allows for the introduction of various functionalities in place of the original hydroxyl group.
| Step | Process | Reagents | Intermediate/Product |
| 1 | Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(Tosyloxymethyl)isonicotinonitrile |
| 2 | Substitution | Nucleophile (e.g., NaI, NaCN, NaN₃) | Substituted product |
Transformations of the Isonicotinonitrile Moiety
The nitrile group on the pyridine ring is a versatile functional group that can be transformed into amines or carboxylic acids through reduction or hydrolysis, respectively.
The nitrile group of this compound can be reduced to a primary amine, yielding (4-(aminomethyl)pyridin-3-yl)methanol. This transformation is valuable for introducing a basic aminomethyl side chain.
Common methods for nitrile reduction include the use of strong hydride-donating agents or catalytic hydrogenation.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that effectively converts nitriles to primary amines. The reaction typically involves treatment with LiAlH₄ in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup to protonate the resulting amine. youtube.comnih.govgoogle.com
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.com Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum. google.com The choice of catalyst and reaction conditions can be important, especially if other reducible functional groups are present in the molecule. google.com
| Method | Reagents | Product |
| Hydride Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Water (H₂O) | (4-(Aminomethyl)pyridin-3-yl)methanol |
| Catalytic Hydrogenation | H₂, Raney Nickel (or Pd/C, Pt) | (4-(Aminomethyl)pyridin-3-yl)methanol |
The nitrile group can be fully hydrolyzed to a carboxylic acid group, which converts this compound into 3-(hydroxymethyl)isonicotinic acid. This reaction can be performed under either acidic or basic conditions, typically with heating. youtube.com
The hydrolysis mechanism proceeds through an amide intermediate, 3-(hydroxymethyl)isonicotinamide. youtube.com Under the reaction conditions, this amide is subsequently hydrolyzed further to the final carboxylic acid.
Acid-Catalyzed Hydrolysis: The nitrile is treated with a strong aqueous acid (e.g., H₂SO₄ or HCl) and heated. The nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water.
Base-Catalyzed Hydrolysis: The nitrile is heated with a strong aqueous base (e.g., NaOH). The hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. A final acidification step is required to protonate the resulting carboxylate salt to yield the neutral carboxylic acid. youtube.com
| Condition | Reagents | Final Product |
| Acidic | Aqueous Acid (e.g., H₂SO₄), Heat | 3-(Hydroxymethyl)isonicotinic acid |
| Basic | 1. Aqueous Base (e.g., NaOH), Heat 2. Acid (H₃O⁺) | 3-(Hydroxymethyl)isonicotinic acid |
Cycloaddition and Other Pericyclic Reactions of the Nitrile
The nitrile functionality in this compound is a versatile precursor for 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for constructing five-membered heterocyclic rings. mdpi.comyoutube.com While the nitrile group itself is not a 1,3-dipole, it can be readily converted into a nitrile oxide, which is a classic 1,3-dipole.
The generation of the corresponding nitrile oxide, 3-(hydroxymethyl)pyridine-4-carbonitrile oxide, is typically achieved by the oxidation of an intermediate aldoxime. The parent compound, this compound, would first be hydrolyzed to the corresponding aldehyde, 3-(hydroxymethyl)isonicotinaldehyde, which can then be converted to the aldoxime upon treatment with hydroxylamine. Subsequent oxidation of this aldoxime, often with mild oxidizing agents like sodium hypochlorite, generates the transient nitrile oxide in situ.
Once formed, this pyridine-based nitrile oxide can react with a wide range of dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition manner to yield isoxazolines and isoxazoles, respectively. researchgate.netresearchgate.net The regioselectivity of these reactions is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile. Typically, the reaction is concerted, meaning bond formation occurs in a single step through a cyclic transition state. mdpi.com
Table 1: Hypothetical [3+2] Cycloaddition Reactions of 3-(Hydroxymethyl)pyridine-4-carbonitrile Oxide
| Dipolarophile | Product Type |
| Ethylene | Isoxazoline |
| Phenylacetylene | Isoxazole |
| Methyl acrylate | Isoxazoline-carboxylate |
| Styrene | 5-Phenylisoxazoline |
This table presents potential cycloaddition products based on established reactivity patterns of nitrile oxides. Specific experimental outcomes for this compound would require dedicated laboratory investigation.
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring
The pyridine ring in this compound possesses a distinct reactivity profile towards both electrophilic and nucleophilic aromatic substitution reactions, largely governed by the electronic influence of the nitrogen heteroatom and the existing substituents.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene. wikipedia.orgquimicaorganica.org This deactivation is further compounded by the electron-withdrawing nitrile group at the 4-position. Consequently, electrophilic aromatic substitution on this compound requires harsh reaction conditions, and the yields are often low. youtube.com
A common strategy to enhance the reactivity of pyridines towards EAS is the formation of the corresponding N-oxide. wikipedia.orgrsc.org Oxidation of the pyridine nitrogen in this compound would form the N-oxide derivative. The oxygen atom can then donate electron density back into the ring, activating it towards electrophilic attack, primarily at the 2- and 6-positions. Subsequent removal of the N-oxide group can provide access to substituted pyridines that are difficult to obtain directly. youtube.com
Nucleophilic Aromatic Substitution (NAS)
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA r), especially when a good leaving group is present at an activated position (ortho or para to the nitrogen). stackexchange.comyoutube.com In this compound, there are no inherent leaving groups on the ring. However, if a derivative were synthesized with a leaving group, such as a halogen, at the 2- or 6-position, it would readily undergo substitution by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is key to the reaction's feasibility. Attack at the positions ortho or para to the ring nitrogen allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a highly stabilizing interaction. stackexchange.com
Radical Reactions and Mechanistic Investigations
The functional groups of this compound provide avenues for engaging in radical chemistry, offering alternative pathways for functionalization that complement ionic reaction mechanisms.
Generation and Reactivity of Pyridine-Derived Radicals
Radicals can be generated from this compound at several positions. The hydroxymethyl group is a potential source of a carbon-centered radical. For instance, homolytic cleavage of the C-H bond in the hydroxymethyl group, or more commonly, conversion of the alcohol to a halide or xanthate followed by radical initiation, can generate the corresponding pyridyl-substituted radical. libretexts.org The reactivity of hydroxymethyl-type radicals is known, and they can participate in various addition and coupling reactions. nih.gov
Radicals can also be formed on the pyridine ring itself. While less common than the generation from alkyl side chains, certain conditions can lead to the formation of pyridyl radicals. These species are highly reactive and can undergo a variety of transformations, including coupling with other radical species or addition to unsaturated systems.
Photoredox-Catalyzed Radical Coupling Processes
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov This methodology could be applied to this compound to facilitate novel bond formations. For example, the hydroxymethyl group could be converted into a more readily reducible functional group, such as a bromide. This pyridyl bromide derivative could then participate in photoredox-catalyzed cross-coupling reactions.
In a typical cycle, a photocatalyst, upon excitation by visible light, can reduce the alkyl bromide to generate a carbon-centered radical. This radical can then be coupled with another partner, such as an activated alkene or another radical species, in a radical-radical coupling process. nih.gov This approach allows for the formation of C-C bonds under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. rsc.org
Table 2: Potential Photoredox-Catalyzed Reactions of a 3-(Bromomethyl)isonicotinonitrile Derivative
| Coupling Partner | Reaction Type | Product Type |
| Styrene | Radical Addition | Functionalized Alkene |
| Methyl Acrylate | Giese Addition | Ester-functionalized Pyridine |
| Another Radical Source | Radical-Radical Coupling | Dimerized or Cross-Coupled Product |
This table illustrates hypothetical applications of photoredox catalysis based on established principles. The specific outcomes would depend on the chosen photocatalyst, solvent, and reaction conditions.
Structural Modifications and Derivative Synthesis for Academic Exploration
Design and Synthesis of Substituted 3-(Hydroxymethyl)isonicotinonitrile Analogues
The design and synthesis of analogues of this compound are centered on three primary areas: modification of the hydroxymethyl group, introduction of various substituents onto the pyridine (B92270) ring, and the incorporation of the core structure into more complex fused heterocyclic systems.
The hydroxymethyl group at the 3-position of the isonicotinonitrile ring serves as a versatile handle for a variety of chemical transformations. These modifications can significantly alter the steric and electronic properties of the molecule.
Esterification: The hydroxyl group can be readily converted to a wide range of esters through reaction with acyl chlorides or carboxylic anhydrides under basic conditions. The choice of the acylating agent allows for the introduction of various functional groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties. This transformation is a common strategy to create prodrugs or to modify the lipophilicity of a molecule.
Etherification: Synthesis of ether derivatives can be achieved through Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide. This allows for the introduction of a diverse array of alkyl and aryl groups, influencing the compound's solubility and conformational flexibility.
Oxidation: Controlled oxidation of the primary alcohol can yield the corresponding aldehyde, 3-formylisonicotinonitrile, a key intermediate for further synthetic elaborations such as reductive amination or the formation of imines and oximes. More vigorous oxidation can lead to the formation of the corresponding carboxylic acid, isonicotinic acid-3-carboxylic acid.
Halogenation: The hydroxyl group can be replaced by a halogen, typically chlorine or bromine, using standard halogenating agents like thionyl chloride or phosphorus tribromide. The resulting 3-(halomethyl)isonicotinonitrile is a reactive intermediate that can participate in various nucleophilic substitution reactions, providing a route to amines, thiols, and other functionalized derivatives. A commercially available example is 3-(Chloromethyl)isonicotinonitrile bldpharm.com.
Table 1: Examples of Synthetic Transformations of the Hydroxymethyl Group
| Starting Material | Reagent | Product | Transformation |
| This compound | Acyl Chloride/Base | 3-(Acyloxymethyl)isonicotinonitrile | Esterification |
| This compound | Alkyl Halide/Base | 3-(Alkoxymethyl)isonicotinonitrile | Etherification |
| This compound | Mild Oxidizing Agent (e.g., PCC) | 3-Formylisonicotinonitrile | Oxidation |
| This compound | Thionyl Chloride | 3-(Chloromethyl)isonicotinonitrile | Halogenation |
The introduction of various substituents onto the pyridine ring of this compound can profoundly influence its electronic properties and, consequently, its reactivity. The pyridine ring is electron-deficient, and the nature of the substituent can either enhance or mitigate this effect.
Electron-donating groups (EDGs), such as amino or methoxy groups, increase the electron density on the pyridine ring. This, in turn, can enhance the nucleophilicity of the ring nitrogen and potentially influence the acidity of the hydroxymethyl proton. Conversely, electron-withdrawing groups (EWGs), like nitro or additional cyano groups, further decrease the electron density of the ring, making it more susceptible to nucleophilic attack and decreasing the basicity of the ring nitrogen.
These electronic perturbations can be systematically studied to fine-tune the chemical behavior of the molecule. For instance, the introduction of substituents can alter the pKa of the pyridine nitrogen, affecting its ability to participate in hydrogen bonding or coordination chemistry. The electronic influence of substituents on the pyridine ring has been a subject of both experimental and computational studies, often showing correlations between substituent parameters and spectroscopic data like NMR chemical shifts nih.govmdpi.com.
Table 2: Predicted Effects of Substituents on the Pyridine Ring of this compound
| Substituent Position | Substituent Type | Predicted Effect on Ring Electron Density | Predicted Effect on Nitrogen Basicity |
| 2- or 6-position | Electron-Donating Group (e.g., -NH2, -OCH3) | Increase | Increase |
| 2- or 6-position | Electron-Withdrawing Group (e.g., -NO2, -Cl) | Decrease | Decrease |
| 5-position | Electron-Donating Group (e.g., -NH2, -OCH3) | Increase | Increase |
| 5-position | Electron-Withdrawing Group (e.g., -NO2, -Cl) | Decrease | Decrease |
The this compound framework can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The presence of both a hydroxymethyl and a cyano group in a 1,2-relationship on the pyridine ring provides a reactive platform for cyclization reactions.
For example, intramolecular cyclization between the hydroxymethyl group and a suitably positioned substituent on the ring can lead to the formation of furo[3,4-c]pyridine derivatives nih.gov. Similarly, conversion of the hydroxymethyl group to a thiol or an amine, followed by cyclization with the adjacent cyano group, could provide access to thieno[3,4-c]pyridine or pyrrolo[3,4-c]pyridine ring systems, respectively.
Furthermore, the isonicotinonitrile moiety can be a precursor in multicomponent reactions to construct fused pyridine systems, as has been demonstrated in the synthesis of various thieno[2,3-b]pyridines and other related heterocycles nih.govut.ac.ir. These fused systems are of significant interest in medicinal chemistry due to their often-favorable pharmacological properties.
Elucidation of Structure-Reactivity Relationships in Novel Derivatives
A central goal in the synthesis of novel this compound derivatives is to establish clear structure-reactivity relationships (SRRs). By systematically varying the structural features of the molecule and observing the corresponding changes in its chemical reactivity, researchers can gain a deeper understanding of the underlying electronic and steric effects.
Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural or physicochemical properties of the derivatives with their observed reactivity mdpi.comscience.govnih.govfrontiersin.orgmdpi.com. For example, the rates of esterification of the hydroxymethyl group could be correlated with Hammett parameters of substituents on the pyridine ring to quantify the electronic influence on the reaction.
Table 3: Hypothetical Structure-Reactivity Relationship Data
| Derivative | Substituent at 5-position | Modification of Hydroxymethyl Group | Expected Relative Reactivity in Nucleophilic Substitution |
| 1 | H | -CH2OH | Baseline |
| 2 | NO2 | -CH2OH | Decreased (due to ring deactivation) |
| 3 | NH2 | -CH2OH | Increased (due to ring activation) |
| 4 | H | -CH2Cl | High |
| 5 | NO2 | -CH2Cl | Very High (enhanced by EWG) |
Synthesis of Chiral Derivatives and Stereoselective Pathways
The development of synthetic routes to chiral derivatives of this compound is a significant area of academic interest, as chirality is a crucial factor in the biological activity of many molecules nih.gov.
Stereoselective pathways can be designed to control the formation of specific stereoisomers. For instance, the asymmetric reduction of a precursor ketone, 3-acylisonicotinonitrile, using a chiral reducing agent or a catalyst could yield an enantiomerically enriched secondary alcohol.
Another approach involves the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the this compound scaffold to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product. The catalytic asymmetric synthesis of chiral pyridine derivatives is a rapidly developing field, offering various strategies to access these valuable compounds chim.itnih.gov.
Role in Advanced Organic Synthesis and Methodological Development
Utilization as a Versatile Building Block for Complex Molecule Synthesis
The strategic placement of reactive functional groups makes 3-(Hydroxymethyl)isonicotinonitrile an invaluable starting material for the synthesis of a diverse array of complex molecules, particularly those with pharmaceutical or biological significance. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the nitrile group can undergo hydrolysis, reduction to an amine, or participate in cycloaddition reactions.
This versatility allows for the construction of polysubstituted pyridine (B92270) derivatives, which are prevalent motifs in numerous bioactive compounds. For instance, the core structure of this compound can be elaborated through sequential modifications of its functional groups to generate key intermediates for drug discovery programs. Research has demonstrated its utility in the preparation of substituted pyridines that serve as scaffolds for enzyme inhibitors and receptor modulators.
Table 1: Reactivity of this compound Functional Groups
| Functional Group | Potential Transformations | Resulting Functionality |
| Hydroxymethyl | Oxidation, Halogenation, Tosylation | Aldehyde, Carboxylic Acid, Halide, Tosylate |
| Nitrile | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acid, Amine, Tetrazole |
| Pyridine Ring | N-oxidation, Electrophilic Substitution | Pyridine-N-oxide, Substituted Pyridines |
Contribution to the Development of Novel Synthetic Methodologies
The unique reactivity of this compound has not only been exploited for the synthesis of target molecules but has also contributed to the development of new synthetic methods. Its bifunctional nature allows for its participation in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, thereby increasing synthetic efficiency and atom economy.
For example, the presence of both a nucleophilic alcohol and an electrophilic nitrile on the same scaffold allows for the design of novel tandem or domino reaction sequences. A reaction might be initiated at the hydroxymethyl group, which then triggers a subsequent transformation involving the nitrile, leading to the rapid construction of complex heterocyclic systems that would be challenging to assemble through traditional linear syntheses. These methodologies often provide access to novel chemical space and facilitate the discovery of compounds with unique biological activities.
Precursor in Ligand Design for Transition Metal Catalysis
The pyridine nitrogen and the nitrile group of this compound, along with the potential for modification of the hydroxymethyl group, make it an attractive precursor for the synthesis of novel ligands for transition metal catalysis. The pyridine nitrogen can act as a coordinating atom for a metal center, and the nitrile group can be transformed into other coordinating functionalities such as amines or amides.
By strategically modifying the this compound core, chemists can design and synthesize a variety of mono- and bidentate ligands with tailored steric and electronic properties. For instance, the hydroxymethyl group can be etherified or esterified with moieties that can influence the solubility and catalytic activity of the resulting metal complex. These ligands can then be used to prepare catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. A notable example involves the synthesis of Schiff base ligands derived from the aldehyde obtained by oxidizing this compound, which have been used to form complexes with metals like copper. nih.gov
Table 2: Potential Ligand Architectures from this compound
| Ligand Type | Synthetic Modification | Potential Metal Coordination |
| Monodentate | - | Pyridine Nitrogen |
| Bidentate (N,N) | Reduction of Nitrile to Amine | Pyridine Nitrogen, Amino Nitrogen |
| Bidentate (N,O) | Modification of Hydroxymethyl group | Pyridine Nitrogen, Oxygen from modified group |
| Tridentate | Further elaboration of the scaffold | Multiple coordination sites |
Application in the Synthesis of Research Probes for Chemical Biology Studies
The field of chemical biology relies heavily on the use of small molecule probes to investigate and manipulate biological processes. The structural features of this compound make it a suitable scaffold for the development of such research tools. The pyridine core can be functionalized with reporter groups, such as fluorophores or affinity tags, while the remaining functionalities can be modified to introduce a reactive group for covalent labeling of biomolecules or a recognition element for specific biological targets.
For example, the hydroxymethyl group can serve as a handle for the attachment of a fluorescent dye, and the nitrile group could be part of a pharmacophore that directs the probe to a specific enzyme or receptor. The resulting probe can be used to visualize the localization of its target within a cell, to quantify its activity, or to identify its binding partners. While direct synthesis of probes from this compound is an area of ongoing research, the principles of probe design highlight its potential as a valuable starting material in this domain.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Hydroxymethyl)isonicotinonitrile, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For this compound, the protons on the pyridine (B92270) ring and the hydroxymethyl group appear at distinct chemical shifts. The aromatic protons typically resonate in the downfield region, while the methylene (B1212753) protons of the hydroxymethyl group are found further upfield.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. libretexts.org Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is influenced by its hybridization and the electronegativity of attached atoms. libretexts.org The carbon of the nitrile group (C≡N), the carbons of the pyridine ring, and the carbon of the hydroxymethyl group each resonate at characteristic frequencies, allowing for a complete assignment of the carbon framework. libretexts.orgrsc.org Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Correlation), can be used to correlate directly-bonded proton and carbon atoms, further confirming the structural assignments. preprints.org
Table 1: Representative NMR Data for this compound
| Nucleus | Atom | Typical Chemical Shift (δ) in ppm | Description |
| ¹H | -CH₂- | ~4.8 | Methylene protons of the hydroxymethyl group |
| ¹H | Pyridine-H | ~7.8 - 8.8 | Protons on the pyridine ring |
| ¹H | -OH | Variable | Proton of the hydroxyl group |
| ¹³C | -CH₂OH | ~62 | Carbon of the hydroxymethyl group |
| ¹³C | C-CN | ~117 | Carbon of the nitrile group |
| ¹³C | Pyridine-C | ~122 - 152 | Carbons within the pyridine ring |
Note: Chemical shifts are dependent on the solvent and instrument frequency. The data presented are typical values.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of this compound. nih.govnih.gov This technique measures the mass-to-charge ratio (m/z) of the molecule with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula (C₇H₆N₂O), distinguishing it from other compounds with the same nominal mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₆N₂O |
| Exact Mass (Calculated) | 134.0480 u |
| Ionization Mode | Electrospray (ESI) or similar |
| Observed m/z (e.g., [M+H]⁺) | ~135.0553 |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in its solid, crystalline form. nih.gov This powerful technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.
This method confirms the molecular connectivity and provides precise measurements of bond lengths, bond angles, and torsion angles. For this compound, crystallographic analysis would reveal the planarity of the pyridine ring and the conformation of the hydroxymethyl substituent relative to the ring. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack together in the crystal lattice. nih.gov While specific crystallographic data for this exact compound is not widely published, related structures show how molecules are often connected via hydrogen bonds to form dimers or infinite chains in the crystal structure. nih.gov
Table 3: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit |
| Z | Number of molecules per unit cell |
| Calculated Density | Mass per unit volume of the crystal |
Advanced Chromatographic Methods for Purity Assessment and Isolation
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its isolation from reaction mixtures. researchgate.net
In a typical reversed-phase HPLC setup, a C18 column is used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The compound is separated from impurities based on its polarity. As it passes through the column, it is detected by a UV detector, often set at a wavelength where the pyridine ring strongly absorbs light (e.g., ~260 nm). The purity of the sample is determined by the relative area of its corresponding peak in the chromatogram. A single, sharp peak indicates a high degree of purity. This method is highly sensitive and can detect even trace amounts of impurities. researchgate.net
Table 4: Representative HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~260 nm |
| Retention Time (Rt) | Specific to the exact conditions, a key identifier |
| Purity Assessment | Based on peak area percentage in the chromatogram |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule like 3-(Hydroxymethyl)isonicotinonitrile. These calculations provide insights into the distribution of electrons and the nature of the chemical bonds within the molecule.
Methodology: A typical approach would involve geometry optimization of the molecule's ground state using a DFT functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). This process determines the lowest energy conformation and provides key geometric parameters. Subsequent calculations would yield crucial electronic properties.
Key Insights from Electronic Structure Analysis:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For substituted pyridines, the distribution of these orbitals across the molecule highlights the regions most susceptible to electron donation (HOMO) and acceptance (LUMO).
Electron Density and Electrostatic Potential: A Molecular Electrostatic Potential (MESP) map would visualize the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxymethyl group, which are prone to electrophilic attack. Regions of positive potential (blue) highlight electron-deficient areas, susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including the hybridization of atomic orbitals and the strength of donor-acceptor (hyperconjugative) interactions that contribute to molecular stability.
Illustrative Data Table for Electronic Properties: This table demonstrates the type of data that would be generated from DFT calculations for this compound.
| Calculated Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Computational Modeling for Reaction Mechanism Elucidation and Transition State Analysis
Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely mechanisms for its synthesis or subsequent reactions.
Methodology: To study a reaction, computational chemists model the reactants, products, and any intermediates. They then search for the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are often used for locating transition states.
Key Insights from Reaction Modeling:
Reaction Pathways: For a given transformation, multiple pathways may be possible. Computational modeling can determine the most energetically favorable route by comparing the activation energies of competing pathways. For instance, in the synthesis of nicotinonitrile derivatives, different cyclization or condensation steps can be evaluated. researchgate.net
Transition State Geometry: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight.
Thermodynamic and Kinetic Analysis: Calculations can determine the enthalpy and Gibbs free energy of reaction, indicating whether a reaction is thermodynamically favorable. The activation energy provides information about the reaction kinetics.
Illustrative Data Table for a Hypothetical Reaction: This table shows example data for a hypothetical nucleophilic substitution reaction on the hydroxymethyl group.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |
| Key Interatomic Distance (Å) | C-O: 1.43 | C-O: 1.85, C-Nu: 2.10 | C-Nu: 1.45 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |
Prediction of Chemical Reactivity and Selectivity Profiles
Based on the electronic structure, computational methods can predict how and where this compound will react. This is crucial for designing new synthetic routes or understanding its interactions in a biological system.
Methodology: Reactivity descriptors derived from conceptual DFT are often used. These include Fukui functions, which identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. Local softness and philicity indices can also provide similar insights.
Key Insights from Reactivity Prediction:
Regioselectivity: In reactions involving multiple possible sites, such as electrophilic aromatic substitution on the pyridine ring, these descriptors can predict the most likely position of attack. The nitrogen atom in the pyridine ring and the cyano group strongly influence the electron density and thus the regioselectivity.
Illustrative Data Table for Local Reactivity Descriptors: This table illustrates how Fukui functions might predict the reactivity of different atoms in the pyridine ring.
| Atom Position | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack | Interpretation |
| C2 | 0.05 | 0.18 | Likely site for nucleophilic addition. |
| C4 | 0.15 | 0.02 | Position of the cyano group, influencing reactivity. |
| C5 | 0.03 | 0.12 | Potential site for nucleophilic substitution. |
| C6 | 0.06 | 0.20 | Most likely site for nucleophilic addition. |
Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Intermediates
While small and relatively rigid, this compound has conformational flexibility, primarily due to the rotation around the C-C bond connecting the hydroxymethyl group to the pyridine ring. Molecular Dynamics (MD) simulations can explore this flexibility and the molecule's behavior over time.
Methodology: Conformational analysis can be performed by systematically rotating the key dihedral angle and calculating the energy at each step to generate a potential energy profile. For a more comprehensive understanding of its dynamic behavior, especially in solution, MD simulations are employed. These simulations solve Newton's equations of motion for the atoms in the system over a period of time, providing a trajectory of atomic positions and velocities. Reactive force fields like ReaxFF can be used to model chemical reactions during the simulation. researchgate.net
Key Insights from Conformational and Dynamic Analysis:
Stable Conformers: The analysis identifies the lowest energy conformers and the energy barriers between them. This is important for understanding which shapes the molecule is likely to adopt.
Solvent Effects: MD simulations can explicitly include solvent molecules, providing insight into how interactions with the solvent (e.g., hydrogen bonding with water) affect the molecule's conformation and dynamics.
Intermolecular Interactions: Simulations can model how the molecule interacts with other molecules, such as substrates, catalysts, or biological macromolecules. This is crucial for understanding its function in a complex environment. Studies on pyridine derivatives have shown how surface interactions can be modeled to understand chemisorption. rsc.org
Illustrative Data Table for Conformational Analysis:
| Conformer | Dihedral Angle (C2-C3-CH₂-OH) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 | 60° | 0.0 | 65 |
| 2 | 180° | 0.8 | 30 |
| 3 | -60° | 1.5 | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
